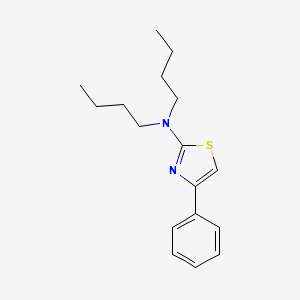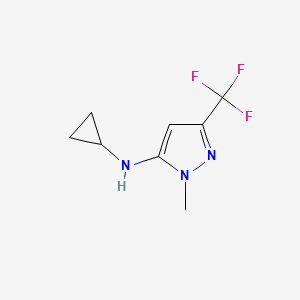
Methyl 2,6-dichloro-4-formylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dichloro-4-formylnicotinate is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a formyl group at the 4 position, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-dichloro-4-formylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Amines or hydrazines in the presence of acid catalysts are typical reagents.
Major Products
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: Imines or hydrazones.
Aplicaciones Científicas De Investigación
Methyl 2,6-dichloro-4-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-dichloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,6-dichloro-4-methylnicotinate
- Methyl 2,6-dichloropyridine-4-carboxylate
- Methyl 2,6-dichloroisonicotinate
Uniqueness
Methyl 2,6-dichloro-4-formylnicotinate is unique due to the presence of the formyl group at the 4 position, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C8H5Cl2NO3 |
|---|---|
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
methyl 2,6-dichloro-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5Cl2NO3/c1-14-8(13)6-4(3-12)2-5(9)11-7(6)10/h2-3H,1H3 |
Clave InChI |
NXTCSFVYAJRHSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


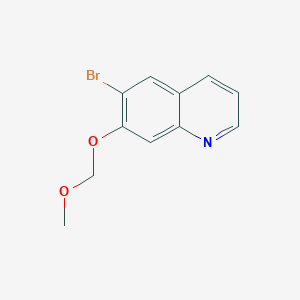

![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)


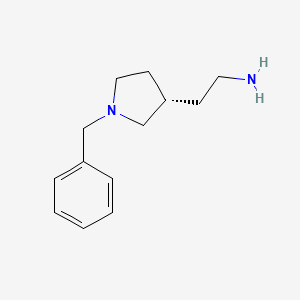
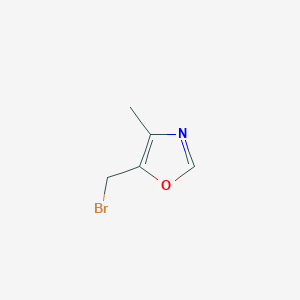
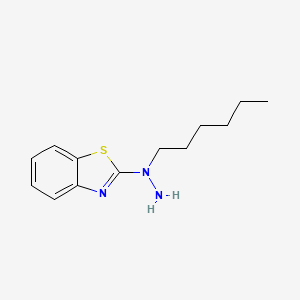
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
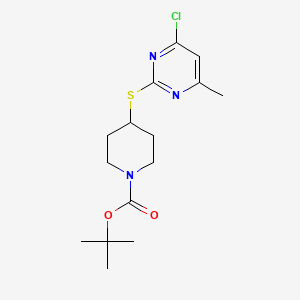
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
